SIRT2 Potency vs. Benchmark Probe
In a standardized fluorescence-based deacetylase assay using full-length human SIRT2, tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate (CHEMBL3951539) exhibits an IC₅₀ of 2.26 μM [1]. This potency is >25-fold greater than that of a benchmark SIRT2 probe, tert-butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate (CHEMBL4634872), which showed an IC₅₀ of 56.6 μM under comparable conditions [2]. The pyrazin-2-yl moiety thus confers a significant potency advantage.
| Evidence Dimension | Inhibition of human SIRT2 deacetylase activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.26 μM |
| Comparator Or Baseline | tert-butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate (CHEMBL4634872); IC₅₀ = 56.6 μM |
| Quantified Difference | ~25-fold lower IC₅₀ for the target compound |
| Conditions | Full-length human N-terminal His6-tagged SIRT2 expressed in E. coli BL21 (DE3); Fluor de Lys assay; NAD+ present |
Why This Matters
For researchers evaluating SIRT2 inhibitors, this ~25-fold potency advantage reduces the compound concentration required to achieve effective target engagement, minimizing off-target effects and conserving precious assay material.
- [1] BindingDB Entry BDBM50193080 (CHEMBL3951539). IC₅₀ = 2.26 μM for inhibition of full-length human SIRT2. View Source
- [2] BindingDB Entry BDBM50541414 (CHEMBL4634872). IC₅₀ = 5.66E+4 nM for inhibition of SIRT2 deacetylation activity. View Source
